molecular formula C7H5NO4S B1598144 6-Mercaptopyridine-3,4-dicarboxylic acid CAS No. 219652-62-7

6-Mercaptopyridine-3,4-dicarboxylic acid

Cat. No.: B1598144
CAS No.: 219652-62-7
M. Wt: 199.19 g/mol
InChI Key: RFEGTCJZTPPQTJ-UHFFFAOYSA-N
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Description

6-Mercaptopyridine-3,4-dicarboxylic acid is a chemical compound characterized by its molecular formula C7H5NO4S. It is a derivative of pyridine, featuring both carboxylic acid and mercapto (thiol) functional groups at the 3 and 4 positions of the pyridine ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Mercaptopyridine-3,4-dicarboxylic acid typically involves the following steps:

  • Starting Material: The synthesis begins with pyridine-3,4-dicarboxylic acid as the starting material.

  • Thiolation: The carboxylic acid groups are then converted to thiol groups through a thiolation reaction. This can be achieved using reagents such as phosphorus pentasulfide (P2S5) or Lawesson's reagent (LR).

  • Purification: The final product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale thiolation reactions under controlled conditions to ensure high yield and purity. The process may also include continuous monitoring and optimization to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 6-Mercaptopyridine-3,4-dicarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are commonly used for oxidation reactions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed for reduction reactions.

  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Disulfides, sulfonic acids.

  • Reduction Products: Alcohols, aldehydes.

  • Substitution Products: Amides, esters, ethers.

Scientific Research Applications

6-Mercaptopyridine-3,4-dicarboxylic acid has found applications in various scientific fields:

  • Chemistry: It is used as a bifunctional ligand in the synthesis of coordination compounds and self-assembled monolayers (SAMs) on gold surfaces.

  • Biology: The compound can be employed in the study of protein interactions and enzyme inhibition due to its ability to bind to metal ions and biological molecules.

  • Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of drugs targeting specific biological pathways.

  • Industry: It is utilized in the production of sensors, catalysts, and other materials requiring specific chemical functionalities.

Mechanism of Action

6-Mercaptopyridine-3,4-dicarboxylic acid is similar to other bifunctional ligands such as 6-mercaptopyridine-3-carboxylic acid and 2-mercaptopyridine-3-carboxylic acid. its unique combination of thiol and carboxylic acid groups at specific positions on the pyridine ring sets it apart. This distinct structure enables it to exhibit unique chemical and biological properties compared to its analogs.

Comparison with Similar Compounds

  • 6-mercaptopyridine-3-carboxylic acid

  • 2-mercaptopyridine-3-carboxylic acid

  • 4-mercaptopyridine-3-carboxylic acid

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Biological Activity

6-Mercaptopyridine-3,4-dicarboxylic acid (6-MPDC) is a sulfur-containing heterocyclic compound with significant biological activity. It has garnered attention for its potential applications in medicinal chemistry, particularly as an antibacterial agent and a ligand in metal complexes. This article reviews the biological activities of 6-MPDC, focusing on its mechanisms of action, efficacy against various pathogens, and its role in metal complexation.

6-MPDC is characterized by the following chemical structure:

  • Molecular Formula : C7H5NO4S
  • Molecular Weight : 201.18 g/mol
  • IUPAC Name : this compound

The biological activity of 6-MPDC can be attributed to several mechanisms:

  • Metal Chelation : 6-MPDC acts as a chelating agent, binding to metal ions which can enhance its antibacterial properties by disrupting bacterial enzymatic functions.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance in bacteria like Enterobacteriaceae .
  • Antimicrobial Activity : In vitro studies have demonstrated that 6-MPDC exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

A series of studies have evaluated the antibacterial efficacy of 6-MPDC against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae8 µg/mL

These results indicate that 6-MPDC is particularly effective against Klebsiella pneumoniae, highlighting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant strains.

Study on NDM-1 Inhibition

A significant study focused on the inhibition of New Delhi metallo-β-lactamase (NDM-1) by 6-MPDC analogs. The study found that metal complexes formed with 6-MPDC could restore the efficacy of carbapenem antibiotics like meropenem against NDM-1 producing strains. The MIC for meropenem was reduced by more than fourfold when used in conjunction with 6-MPDC .

Comparative Study with Other Ligands

In a comparative study involving various mercaptopyridine derivatives, it was found that 6-MPDC exhibited superior inhibition of aconitase activity compared to other similar compounds. This suggests a unique interaction mechanism that could be exploited for drug development .

Properties

IUPAC Name

6-sulfanylidene-1H-pyridine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S/c9-6(10)3-1-5(13)8-2-4(3)7(11)12/h1-2H,(H,8,13)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEGTCJZTPPQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=S)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376261
Record name 6-MERCAPTOPYRIDINE-3,4-DICARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219652-62-7
Record name 6-MERCAPTOPYRIDINE-3,4-DICARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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